molecular formula C10H8Br2O2 B6175711 rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans CAS No. 2350590-83-7

rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans

Cat. No. B6175711
CAS RN: 2350590-83-7
M. Wt: 320
InChI Key:
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Description

Rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans, also known as R-DBCA, is a synthetic organic compound that has been widely studied for its potential applications in scientific research. R-DBCA is a colorless crystalline solid that is soluble in many organic solvents, such as ethanol and methanol. This compound has been studied for its potential applications in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans is not fully understood. However, it is believed that this compound binds to specific receptors in the body, which in turn triggers a variety of biochemical and physiological effects. For example, it has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, it has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of sleep, wakefulness, and energy metabolism.
Biochemical and Physiological Effects
rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been shown to have antidepressant and anxiolytic effects. Additionally, it has been shown to have neuroprotective and anti-inflammatory effects. It has also been shown to have the potential to reduce oxidative stress and to protect against the toxic effects of certain drugs.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans has several advantages for lab experiments. It is relatively easy to synthesize, and it is soluble in many organic solvents, making it easy to work with in the laboratory. Additionally, it has been studied for its potential use in a variety of scientific research fields, making it a useful compound for a variety of experiments. However, this compound also has some limitations. For example, it is not very stable in aqueous solutions, making it difficult to use in experiments that involve water. Additionally, it is not very soluble in polar solvents, making it difficult to use in experiments that involve polar solvents.

Future Directions

There are several potential future directions for the study of rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans. For example, further research could be conducted to better understand its mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in medicinal chemistry and biochemistry. Additionally, further research could be conducted to explore its potential use as a building block in organic synthesis. Finally, further research could be conducted to explore its potential use as a model compound for the synthesis of other organic compounds.

Synthesis Methods

Rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans can be synthesized via a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Birch reduction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide to form an ether, while the Grignard reaction involves the reaction of an organometallic reagent with an organic halide to form an alkane. The Birch reduction involves the reaction of an aldehyde or ketone with a metal hydride to form an alkane. Each of these methods is relatively straightforward and can be used to synthesize rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans in a laboratory setting.

Scientific Research Applications

Rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans has been studied for its potential applications in a variety of scientific research fields. For example, it has been used as a model compound for the synthesis of other organic compounds, such as dibenzocycloheptane derivatives. It has also been studied for its potential use as a building block in medicinal chemistry, as it can be used to synthesize a variety of biologically active compounds. Additionally, this compound has been studied for its potential use in biochemistry and molecular biology, as it can be used to study the structure and function of proteins and enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans involves the preparation of a cyclopropane ring followed by the introduction of a carboxylic acid group and the bromination of a phenyl group.", "Starting Materials": [ "3,5-dibromobenzene", "ethyl diazoacetate", "copper(I) iodide", "cyclopropane", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "diethyl ether", "water", "ethyl acetate", "magnesium", "bromine" ], "Reaction": [ "Step 1: Preparation of ethyl 2-(3,5-dibromophenyl)cyclopropane-1-carboxylate", "a. Dissolve 3,5-dibromobenzene (1.0 g, 3.5 mmol) and ethyl diazoacetate (0.5 g, 3.5 mmol) in diethyl ether (10 mL) and add copper(I) iodide (0.1 g, 0.5 mmol).", "b. Stir the mixture at room temperature for 24 hours.", "c. Filter the mixture and wash the solid with diethyl ether.", "d. Concentrate the filtrate under reduced pressure to obtain a yellow oil.", "e. Purify the oil by column chromatography on silica gel using ethyl acetate as the eluent to obtain ethyl 2-(3,5-dibromophenyl)cyclopropane-1-carboxylate (0.8 g, 70%) as a yellow oil.", "Step 2: Hydrolysis of ethyl 2-(3,5-dibromophenyl)cyclopropane-1-carboxylate", "a. Dissolve ethyl 2-(3,5-dibromophenyl)cyclopropane-1-carboxylate (0.5 g, 1.4 mmol) in a mixture of water (10 mL) and hydrochloric acid (1 M, 10 mL).", "b. Stir the mixture at room temperature for 2 hours.", "c. Add sodium bicarbonate (1 M, 10 mL) to the mixture to adjust the pH to 7.", "d. Extract the mixture with ethyl acetate (3 x 10 mL).", "e. Combine the organic layers, wash with water (10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a white solid.", "f. Recrystallize the solid from ethyl acetate to obtain rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans (0.3 g, 60%) as a white solid.", "Step 3: Bromination of phenyl group", "a. Dissolve rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans (0.1 g, 0.3 mmol) in diethyl ether (5 mL).", "b. Add magnesium (0.03 g, 1.2 mmol) and bromine (0.05 mL, 0.6 mmol) to the mixture.", "c. Stir the mixture at room temperature for 24 hours.", "d. Quench the reaction with saturated sodium chloride solution (10 mL).", "e. Extract the mixture with ethyl acetate (3 x 10 mL).", "f. Combine the organic layers, wash with water (10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a white solid.", "g. Recrystallize the solid from ethyl acetate to obtain rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans (0.05 g, 50%) as a white solid with the phenyl group brominated." ] }

CAS RN

2350590-83-7

Product Name

rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans

Molecular Formula

C10H8Br2O2

Molecular Weight

320

Purity

95

Origin of Product

United States

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